
5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene is an aromatic compound characterized by the presence of bromine, fluorine, methoxymethyl, and methyl substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene typically involves multi-step reactions starting from commercially available precursors. One common route involves the bromination and fluorination of a suitable benzene derivative, followed by the introduction of the methoxymethyl and methyl groups through alkylation reactions. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to achieve the desired substitutions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis. The use of environmentally friendly solvents and reagents is also a consideration in industrial production to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, organometallic compounds, and strong acids or bases.
Oxidation and Reduction: Reagents such as potassium permanganate, hydrogen peroxide, or sodium borohydride are often used.
Coupling Reactions: Palladium or nickel catalysts are typically employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated or alkylated derivatives, while coupling reactions can produce biaryl or polyaryl compounds.
Scientific Research Applications
5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the design and synthesis of novel materials with specific properties.
Chemical Biology: The compound is used in studies to understand biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects. The pathways involved can include binding to active sites, inhibition of enzyme activity, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluoro-1-(methoxymethyl)-3-(trifluoromethyl)benzene
- 5-Bromo-2-fluoro-1-(methoxymethyl)-3-chlorobenzene
- 5-Bromo-2-fluoro-1-(methoxymethyl)-3-ethylbenzene
Uniqueness
5-Bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms allows for selective substitution reactions, while the methoxymethyl and methyl groups provide additional sites for functionalization. This combination makes it a versatile compound for various applications in organic synthesis and beyond.
Properties
Molecular Formula |
C9H10BrFO |
|---|---|
Molecular Weight |
233.08 g/mol |
IUPAC Name |
5-bromo-2-fluoro-1-(methoxymethyl)-3-methylbenzene |
InChI |
InChI=1S/C9H10BrFO/c1-6-3-8(10)4-7(5-12-2)9(6)11/h3-4H,5H2,1-2H3 |
InChI Key |
VISOHASBRLTIRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)COC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





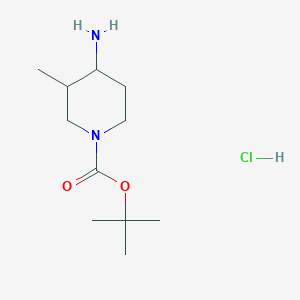

![2-(2-Oxo-1h,2h,3h-imidazo[4,5-b]pyridin-6-yl)acetic acid](/img/structure/B14037044.png)
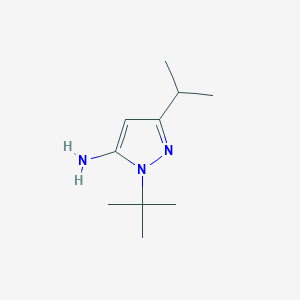

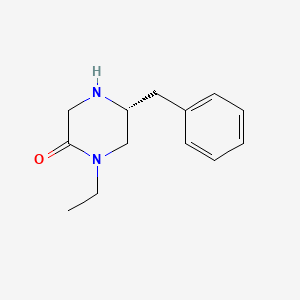
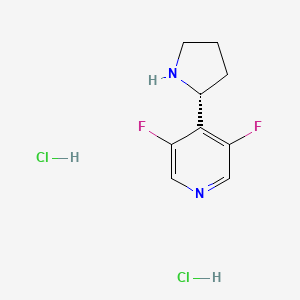

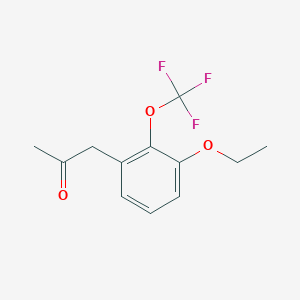

![1-benzyl-3-broMo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B14037088.png)
